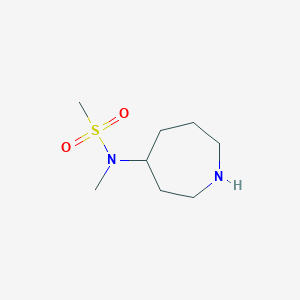

N-(azepan-4-yl)-N-methylmethanesulfonamide

Übersicht

Beschreibung

“N-(azepan-4-yl)-N-methylmethanesulfonamide” is a compound that contains an azepane ring, which is a seven-membered heterocyclic compound with one nitrogen atom, and a methanesulfonamide group, which is a sulfur-containing group commonly found in various pharmaceutical drugs .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate azepane derivative with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide .Molecular Structure Analysis

The azepane ring in the compound is a seven-membered ring, which can exist in various conformations. The methanesulfonamide group is polar and can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound could potentially undergo various reactions. For example, the methanesulfonamide group could be hydrolyzed under acidic or basic conditions. The compound could also undergo N-alkylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and its overall charge would influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Protein Kinase B Inhibition

N-(azepan-4-yl)-N-methylmethanesulfonamide derivatives have been evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). A study conducted by Breitenlechner et al. (2004) showed that azepane derivatives, designed and synthesized based on molecular modeling, exhibited significant inhibitory activity and plasma stability. This research has implications for drug development in targeting protein kinases for therapeutic purposes (Breitenlechner et al., 2004).

Ionic Liquids Synthesis

Azepane has been used as a starting material for synthesizing a new family of room temperature ionic liquids, as described by Belhocine et al. (2011). This application is significant in mitigating the disposal issue of azepane, a coproduct in the polyamide industry. The study discusses the impact of the structural features of cations and anions on the properties of the synthesized ionic liquids (Belhocine et al., 2011).

Direct N-Monomethylation Methodology

Feng Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol, which includes N-methylmethanesulfonamide as a part of the process. This methodology is noted for its low catalyst loading, broad substrate scope, and excellent selectivities, making it attractive from both synthetic and environmental viewpoints (Li et al., 2012).

Crystallography and Polymorphism Studies

Research by Fedorov et al. (2017) on two polymorphs of tolazamide, which includes N-[(azepan-1-ylamino)carbonyl]-4-methylbenzenesulfonamide, provided insights into the impact of pressure on these forms. The study contributes to understanding the phase transitions and molecular packing in pharmaceutical compounds (Fedorov et al., 2017).

Photodynamic Biological Action

Gupta et al. (2013) investigated the photochemistry of the photodynamic biological action of tolazamide, which involves N-[(azepan-1ylamino) carbonyl]-4-methylbenzenesulfonamide. The study provided insights into the photoproducts formed and the compound's ability to photosensitize lipids, which is essential for understanding drug interactions under light exposure (Gupta et al., 2013).

Rotational and Inversion Barriers

Heyd et al. (1997) explored the rotational and inversion barriers in N-methylmethanesulfonamide using ab initio methods. This research is crucial in understanding the conformational flexibility and stability of such compounds (Heyd et al., 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(azepan-4-yl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2S/c1-10(13(2,11)12)8-4-3-6-9-7-5-8/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFWXGSWYJSXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNCC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

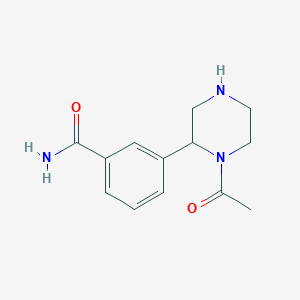

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

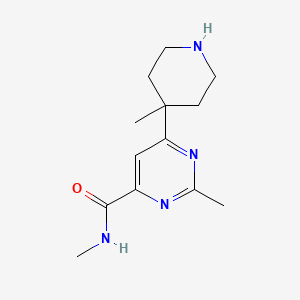

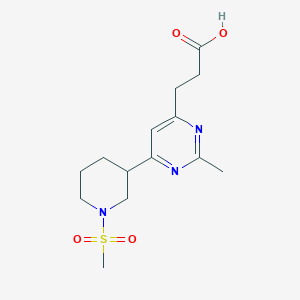

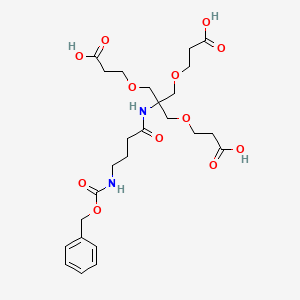

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(Dimethylamino)phenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1399360.png)